1,2-bis-(Hydroxymethyl)-o-carborane
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Overview
Description
1,2-bis-(Hydroxymethyl)-o-carborane is a unique organoboron compound that features a carborane cage structure with two hydroxymethyl groups attached to adjacent carbon atoms. Carboranes are known for their thermal stability, chemical resistance, and unique electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis-(Hydroxymethyl)-o-carborane typically involves the reaction of o-carborane with formaldehyde in the presence of a base. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with formaldehyde to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-bis-(Hydroxymethyl)-o-carborane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted carborane derivatives.
Scientific Research Applications
1,2-bis-(Hydroxymethyl)-o-carborane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organoboron compounds and polymers.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-bis-(Hydroxymethyl)-o-carborane in biological systems involves its ability to form stable complexes with biomolecules. The hydroxymethyl groups can interact with various functional groups in proteins and nucleic acids, potentially altering their structure and function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedimethanol: Similar structure but lacks the carborane cage, resulting in different chemical properties.
1,2-Bis(hydroxymethyl)cyclohexane: Similar functional groups but different ring structure, leading to different reactivity and applications.
Uniqueness
1,2-bis-(Hydroxymethyl)-o-carborane is unique due to its carborane cage structure, which imparts exceptional thermal stability, chemical resistance, and electronic properties. These characteristics make it distinct from other compounds with similar functional groups but different core structures.
Properties
CAS No. |
19610-37-8 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
0 |
Synonyms |
1,2-bis-(Hydroxymethyl)-o-carborane |
Origin of Product |
United States |
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